Pre-084
Overview
Description
Pre-084 is an organic compound belonging to the class of morpholines. It is known for its unique structure, which includes a morpholine ring attached to an ethyl chain, which is further connected to a phenylcyclohexane carboxylate group .
Mechanism of Action
Target of Action
Pre-084 is a highly selective agonist for the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein that resides at the interface between the endoplasmic reticulum and mitochondria . It plays a crucial role in modulating neuronal physiology and synaptic plasticity .
Mode of Action
This compound interacts with the σ1R, leading to its activation . This activation has been shown to have neuroprotective effects . It can inhibit the neuroinflammation independent of the canonical mechanisms, such as NF-κB, JNK, and ERK inflammatory pathways .
Biochemical Pathways
The activation of σ1R by this compound has been found to affect several biochemical pathways. It has been shown to suppress lipopolysaccharide (LPS) elevated nitric oxide (NO) content in BV-2 microglia culture supernatant and LPS-raised mRNA levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS) in BV-2 microglia . It also alleviated LPS-increased Ser 9 de-phosphorylation of glycogen synthase kinase-3 beta (GSK-3β), LPS-elevated catalytic activity of calcineurin, and LPS-raised percent and frequency of Ca 2+ oscillatory BV-2 cells .
Result of Action
This compound exhibits good neuroprotective effects and can improve motor function and motor neuron survival in mice . It also increases the expression of Glial cell line-derived neurotrophic factor (GDNF) . Moreover, this compound can ameliorate myocardial ischemia-reperfusion injury in rats by activating the Akt-eNOS pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a study, it was found that this compound ameliorated kidney injury by reducing endoplasmic reticulum stress in the rat model of adenine-induced chronic kidney disease . This suggests that the efficacy of this compound can be influenced by the physiological state of the organism and the presence of stressors.
Biochemical Analysis
Biochemical Properties
Pre-084 interacts with the sigma-1 receptor (S1R), a chaperone protein that regulates endoplasmic reticulum (ER) stress . The activation of S1R by this compound has been shown to reduce ER stress in a rat model of chronic kidney disease .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to protect cultured cortical neurons against β-amyloid toxicity . In rat brain microvascular endothelial cells, this compound produced a dose-dependent increase in mitochondrial calcium, and mitochondrial and cytosolic reactive oxygen species (ROS) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the sigma-1 receptor (S1R), which leads to a variety of downstream effects. For example, it has been shown to ameliorate myocardial ischemia-reperfusion injury in rats by activating the Akt-eNOS pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on a model of neonatal excitotoxic brain injury, chronic treatment with this compound significantly increased the levels of BDNF in the gray matter, improved motor neuron survival, and ameliorated paw abnormality and grip strength performance .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For example, in wobbler mice, a dose of 0.25 mg/kg administered three times a week for eight weeks significantly improved motor neuron survival and ameliorated paw abnormality and grip strength performance .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with the sigma-1 receptor, which is primarily located at the mitochondria-associated endoplasmic reticulum membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pre-084 typically involves the reaction of 1-phenylcyclohexanecarboxylic acid with 2-(4-morpholino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
Pre-084 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Pre-084 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pre-084 hydrochloride: A derivative with similar sigma receptor binding properties.
1-Phenylcyclohexanecarboxylic acid 2-(4-morpholinyl)ethyl ester: Another compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its high selectivity for sigma-1 receptors and its ability to modulate calcium signaling without affecting other receptor systems .
Properties
IUPAC Name |
2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHKZUBCUZVZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160819 | |
Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138847-85-5 | |
Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138847-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138847855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRE-084 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74BW8WG2MQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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